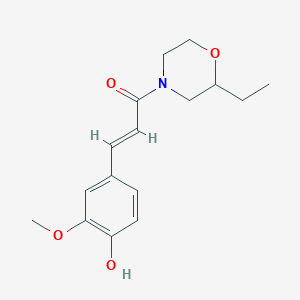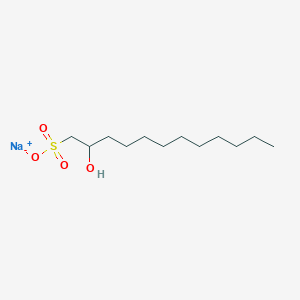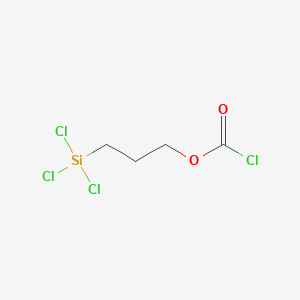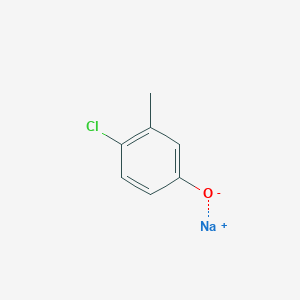
Sodium p-chloro-m-cresolate
Overview
Description
Sodium p-chloro-m-cresolate is a broad-spectrum antimicrobial active ingredient used as a material preservative . Its nonionic form is 4-chloro-3-methylphenol .
Synthesis Analysis
Sodium p-chloro-m-cresolate is synthesized from the monochlorination of 3-methylphenol at position 4 . The biodegradation of p-Chlorocresol is done in the liver, and then excreted primarily via the kidneys .Molecular Structure Analysis
The molecular formula of Sodium p-chloro-m-cresolate is C7H6ClNaO . The molecular weight is 164.56500 .Chemical Reactions Analysis
The pKa value of 4-chloro-3-methylphenol, the nonionic form of Sodium p-chloro-m-cresolate, is pKa (acid) = 9.4 .Physical And Chemical Properties Analysis
Sodium p-chloro-m-cresolate has a density of 1.471g/cm3 . It has a boiling point of 259ºC at 760mmHg and a melting point of 67ºC . The partition coefficient log Pow of sodium p-chloro-m-cresolate is 2.73 at pH 7.2 and 25 °C .Scientific Research Applications
1. Cosmetic and Pharmaceutical Applications
Sodium p-chloro-m-cresolate is primarily utilized as a biocide and preservative in cosmetic products. It has been reported to be used in concentrations up to 0.5% in perfumes. This compound, along with similar cresols, can absorb through the skin, respiratory, and digestive tracts, and is metabolized by the liver. However, its use in cosmetics is restricted in some regions like Europe and Japan due to safety concerns. The Cosmetic Ingredient Review (CIR) Expert Panel has advised cosmetic formulators to consider its ability to increase the penetration of other cosmetic ingredients (Andersen, 2006).
2. Industrial Applications
In industry, Sodium p-chloro-m-cresolate and related compounds have been used in extractive separations. Hydrotropic substances like Sodium p-chloro-m-cresolate have shown promise in separating mixtures of substances with close boiling points, such as various phenol derivatives, and are considered promising for industrial utilization (Gaikar & Sharma, 1986).
3. Medical Research
While specific medical applications of Sodium p-chloro-m-cresolate were not detailed in the papers found, its structural analogs like 4-Chloro-m-Cresol have been studied for their effects on muscle sodium channels. This research could have implications for understanding and potentially treating muscle-related diseases (Haeseler et al., 1999).
4. Agricultural and Environmental Applications
Sodium chlorate, a compound related to Sodium p-chloro-m-cresolate, has been explored for over 100 years in agricultural applications, such as an herbicide and food preservative. Its oxidizing properties have been exploited in reducing the fecal shedding of common enteropathogens in various animal species (Smith et al., 2012). Additionally, it's used as a major water disinfectant byproduct, generating reactive oxygen species and inducing oxidative damage in human erythrocytes, highlighting its environmental and health impact (Ali et al., 2016).
properties
IUPAC Name |
sodium;4-chloro-3-methylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO.Na/c1-5-4-6(9)2-3-7(5)8;/h2-4,9H,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHAGKRZIJHMNL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59-50-7 (Parent) | |
| Record name | Chlorocresol sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015733229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7035696 | |
| Record name | Sodium p-chloro-m-cresolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7035696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium p-chloro-m-cresolate | |
CAS RN |
15733-22-9 | |
| Record name | Chlorocresol sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015733229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-chloro-3-methyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium p-chloro-m-cresolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7035696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium p-chloro-m-cresolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM P-CHLORO-M-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/343KVA8Y38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





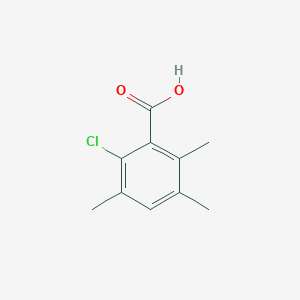
![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)

